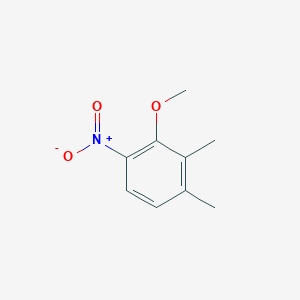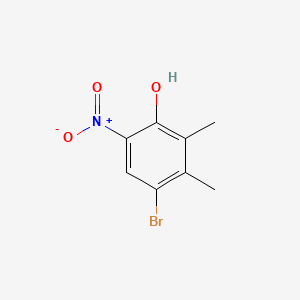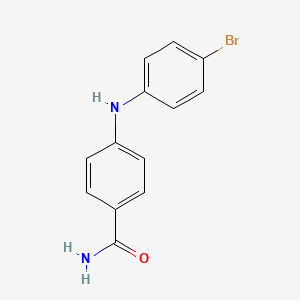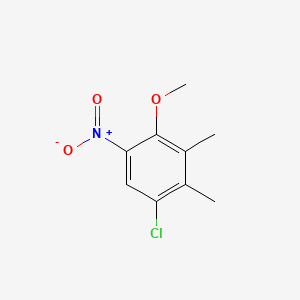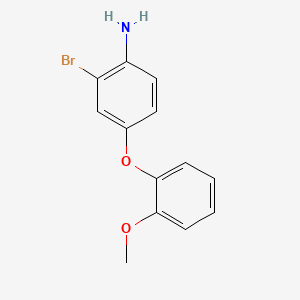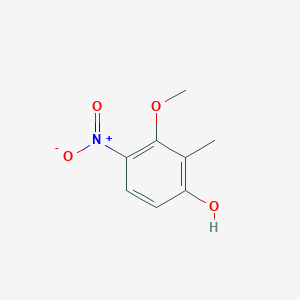
3-Methoxy-2-methyl-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-4-nitrophenol is an aromatic compound that belongs to the class of nitrophenols It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methyl-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-methoxy-2-methylphenol using nitric acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Another method involves the nitrosation of m-cresol in an isopropanol solution, followed by oxidation with aqueous nitric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols
Applications De Recherche Scientifique
3-Methoxy-2-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-4-nitrophenol involves its interaction with specific molecular targets. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase catalyze the conversion of the compound to intermediates like methyl-1,4-benzoquinone and methylhydroquinone. These intermediates are further processed by other enzymes in the degradation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-4-nitrophenol
- 3-Methyl-4-nitroanisole
- 4-Methyl-3-nitrophenol
Comparison
3-Methoxy-2-methyl-4-nitrophenol is unique due to the presence of the methoxy group, which influences its chemical reactivity and physical properties. Compared to 3-Methyl-4-nitrophenol, the methoxy group increases the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions .
Propriétés
IUPAC Name |
3-methoxy-2-methyl-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCKPUCLOLTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-ButylN-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate](/img/structure/B8206141.png)
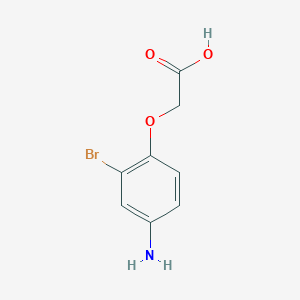
![[4-(Aminomethyl)-2-methylphenyl]methanol hydrochloride](/img/structure/B8206153.png)
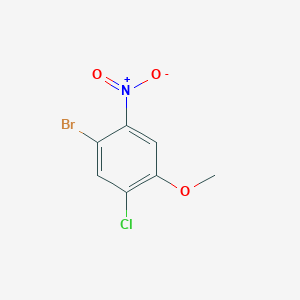
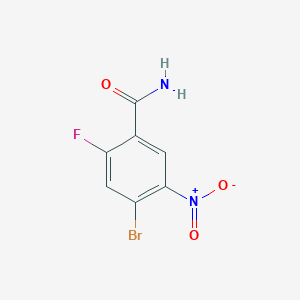
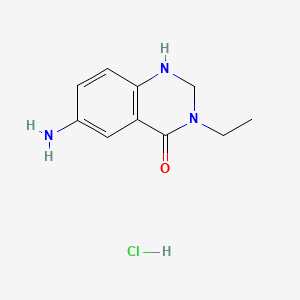
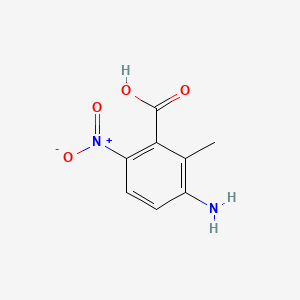
![[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine](/img/structure/B8206197.png)
